molecular formula C10H11N3O2 B2763750 2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034265-88-6

2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No. B2763750
CAS RN: 2034265-88-6
M. Wt: 205.217
InChI Key: FVANYYHXMXOQQP-UHFFFAOYSA-N
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Description

“2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds to which “2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide” belongs, has been widely studied . An effective synthesis convention involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines have been extensively studied. For instance, a family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology .

Scientific Research Applications

Antitumor Applications

Compounds with the pyrazolo[1,5-a]pyrimidine structure, which is present in “2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide”, have been studied for their potential as antitumor agents . These compounds have shown significant anticancer potential and enzymatic inhibitory activity .

Enzymatic Inhibitory Activity

The pyrazolo[1,5-a]pyrimidine core has been found to exhibit enzymatic inhibitory activity . This makes it a potential candidate for the development of drugs targeting specific enzymes.

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines, including “2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide”, have been identified as strategic compounds for optical applications . They have tunable photophysical properties and can be used in the study of intracellular processes, chemosensors, and the progress of organic materials .

Solid-State Emitters

Certain derivatives of pyrazolo[1,5-a]pyrimidines allow good solid-state emission intensities . This means they can be used in the design of solid-state emitters, which have applications in various fields including electronics and lighting .

Chelating Agents

The presence of heteroatoms (N, O) in the pyrazolo[1,5-a]pyrimidine structure makes these compounds potential chelating agents for ions . This property can be exploited in various fields, including environmental science and medicine.

Drug Discovery

The pyrazolo[1,5-a]pyrimidine structure is a privileged scaffold for combinatorial library design and drug discovery . Its great synthetic versatility permits structural modifications throughout its periphery, making it a valuable tool in the development of new drugs .

Future Directions

The future directions for “2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide” and related compounds could involve further exploration of their potential applications in medicinal chemistry and material science due to their significant photophysical properties . Their structural diversity and tunable photophysical properties make them promising candidates for further development .

properties

IUPAC Name

2-methoxy-N-pyrazolo[1,5-a]pyridin-5-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-15-7-10(14)12-8-3-5-13-9(6-8)2-4-11-13/h2-6H,7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVANYYHXMXOQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC2=CC=NN2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide

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